Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C11H10F2O3 and a molecular weight of 228.192 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate can be represented by the SMILES stringNC(CC(OCC)=O)C1=CC(F)=CC=C1F
. The InChI key for this compound is SMUTVZQENNXIKA-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a solid compound . The compound is thermally stable up to about 300°C . The optical parameters and absorption coefficient were calculated using diffused reflectance (DR) measurements in a wide range of wavelengths (200 to 1600 nm). Two optical bandgap values (2.35 and 2.25 eV) were obtained in the applied range of photon energy using Kubelka–Munk theory (KMT) .Scientific Research Applications
Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
This compound is available from chemical suppliers, but specific applications or experimental procedures are not provided. It’s likely used in early-stage research for the development of new chemicals or drugs.
Indole derivatives
While not directly related to your compound, indole derivatives (which also contain aromatic rings like your compound) have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These compounds bind with high affinity to multiple receptors, making them useful in drug development.
3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(hydrate-1-yl)pyridine
These compounds, which share some structural similarities with your compound, have been studied for their synthesis, spectroscopic properties, single crystal XRD, electronic properties, nonlinear optical properties, and biological properties.
Future Directions
properties
IUPAC Name |
ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBIFWLBLQKDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543551 | |
Record name | Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |
CAS RN |
887267-53-0 | |
Record name | Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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